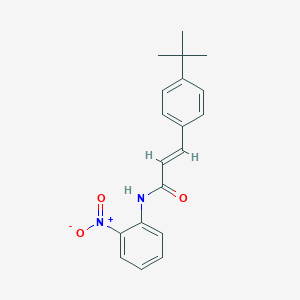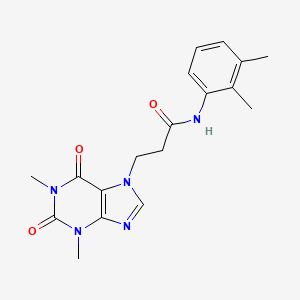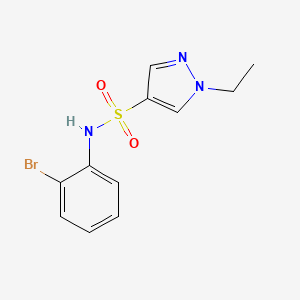![molecular formula C17H24N2O4 B5340639 methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5340639.png)
methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-morpholinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-morpholinyl)benzoate, also known as DMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-morpholinyl)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have antioxidant and neuroprotective effects, indicating its potential for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-morpholinyl)benzoate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. It also exhibits high stability and solubility in various solvents, making it suitable for use in different experimental setups. However, one limitation of this compound is its relatively low potency compared to other anti-inflammatory and analgesic agents, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-morpholinyl)benzoate. One potential direction is the optimization of its synthesis method to increase yield and purity. Another direction is the exploration of its potential as a drug candidate for the treatment of various diseases, including chronic pain, inflammation, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-morpholinyl)benzoate involves the reaction of 4-morpholinylbenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of triethylamine, followed by the addition of methylamine. The resulting compound is then purified using column chromatography. The yield of the synthesis is typically around 60-70%.
Applications De Recherche Scientifique
Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-morpholinyl)benzoate has shown promising results in various scientific research areas, including drug discovery and medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation-related diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
methyl 3-(2,2-dimethylpropanoylamino)-4-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)16(21)18-13-11-12(15(20)22-4)5-6-14(13)19-7-9-23-10-8-19/h5-6,11H,7-10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAIAEOEHCXIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-2-chlorobenzoyl)amino]benzoic acid](/img/structure/B5340586.png)

![5-amino-2-(benzylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5340599.png)
![3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide](/img/structure/B5340606.png)



![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5340628.png)

![7-acetyl-3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340649.png)
![methyl 4,5-dimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5340664.png)


![6-methyl-1-phenyl-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5340685.png)